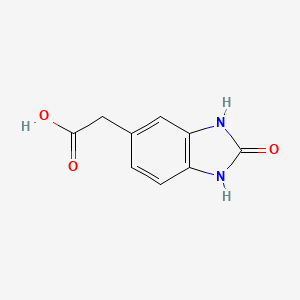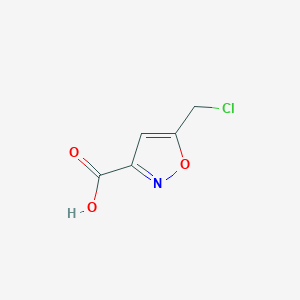
Ácido 5-(clorometil)isoxazol-3-carboxílico
Descripción general
Descripción
3-Isoxazolecarboxylicacid, 5-(chloromethyl)- is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Aplicaciones Científicas De Investigación
3-Isoxazolecarboxylicacid, 5-(chloromethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
- Isoxazoles are five-membered heterocyclic compounds commonly found in various drugs. Their significance lies in their ability to bind to biological targets due to their chemical diversity .
Target of Action
Mode of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- typically involves the cycloaddition of nitrile oxides to alkenes or acetylenes. One efficient method involves the reaction of aldoximes with 2,3-dichloropropene in the presence of an oxidizing system such as Oxone®–NaCl–Na₂CO₃ in an aqueous medium . This method avoids the use of organic oxidants, bases, and solvents, making it environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound often employ similar cycloaddition reactions but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired product.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like Oxone® and other inorganic oxidants are used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications .
Comparación Con Compuestos Similares
- 5-Methylisoxazole-3-carboxylic acid
- 5-(Chloromethyl)isoxazole-4-carboxylic acid
Comparison: 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- is unique due to the presence of the chloromethyl group at the 5-position, which imparts distinct reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
5-(chloromethyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQAZQHGFPGMSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619085 | |
| Record name | 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3209-41-4 | |
| Record name | 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
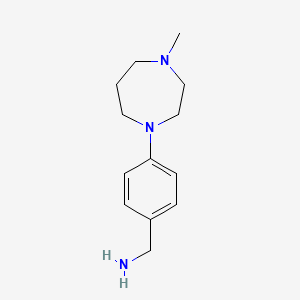
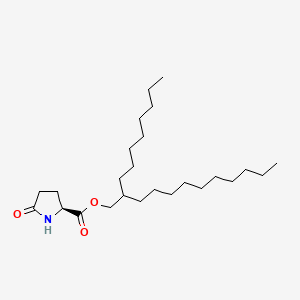


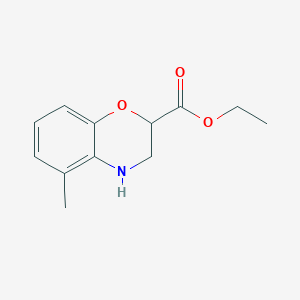
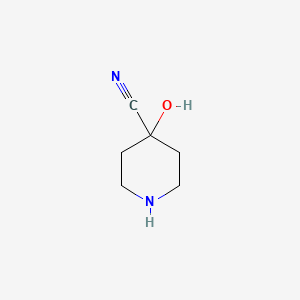


![4-Chloro-6-methylfuro[2,3-d]pyrimidine](/img/structure/B1628619.png)
